Cas no 117374-85-3 ((S)-Carazolol Glucuronide)
(S)-Carazolol Glucuronide Chemical and Physical Properties
Names and Identifiers
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- (S)-Carazolol Glucuronide
- β-D-Glucopyranosiduronic acid, 2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl, (S)- (9CI)
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- Inchi: 1S/C24H30N2O8/c1-12(2)25-10-13(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)26-16/h3-9,12-13,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t13-,19-,20-,21+,22-,24+/m0/s1
- InChI Key: YVGANMXWFYPODN-NYTZTYALSA-N
- SMILES: O([C@@H](CNC(C)C)COC1C2C3=C(NC=2C=CC=1)C=CC=C3)[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 783.8±60.0 °C(Predicted)
- pka: 2.78±0.70(Predicted)
(S)-Carazolol Glucuronide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C176145-1mg |
(S)-Carazolol Glucuronide |
117374-85-3 | 1mg |
$ 207.00 | 2023-04-18 | ||
| TRC | C176145-10mg |
(S)-Carazolol Glucuronide |
117374-85-3 | 10mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | C176145-50mg |
(S)-Carazolol Glucuronide |
117374-85-3 | 50mg |
$ 7600.00 | 2023-09-08 |
(S)-Carazolol Glucuronide Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (S)-Carazolol Glucuronide
Comprehensive Overview of (S)-Carazolol Glucuronide (CAS No. 117374-85-3): Properties, Applications, and Research Insights
(S)-Carazolol Glucuronide (CAS No. 117374-85-3) is a glucuronide conjugate of the selective beta-adrenergic receptor antagonist (S)-Carazolol. This compound plays a pivotal role in pharmacokinetic and metabolic studies, particularly in understanding drug metabolism pathways. The glucuronidation process, a Phase II metabolic reaction, enhances the water solubility of (S)-Carazolol, facilitating its excretion from the body. Researchers and pharmaceutical developers frequently utilize this compound to investigate drug-drug interactions, enzyme kinetics, and metabolic stability.
The growing interest in precision medicine and personalized therapeutics has heightened the demand for detailed metabolic profiling of drugs like (S)-Carazolol. With the rise of AI-driven drug discovery and computational pharmacology, understanding metabolites such as (S)-Carazolol Glucuronide is critical for predicting drug efficacy and safety profiles. Searches for "glucuronidation in drug metabolism" and "beta-blocker metabolites" have surged, reflecting the compound's relevance in modern pharmacology.
From a structural perspective, (S)-Carazolol Glucuronide features a glucuronic acid moiety attached to the parent molecule, a modification catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation is essential for detoxification and elimination, making it a focal point in toxicology studies. Analytical techniques such as LC-MS/MS and NMR spectroscopy are commonly employed to characterize this metabolite, addressing common search queries like "how to analyze glucuronide conjugates" and "metabolite identification techniques."
In the context of cardiovascular research, (S)-Carazolol and its metabolites are studied for their role in adrenergic receptor modulation. The glucuronide derivative, while pharmacologically inactive, serves as a biomarker for drug exposure and metabolic activity. This aligns with trending topics such as "biomarkers in drug development" and "pharmacokinetic modeling," which are frequently explored in academic and industrial settings.
Beyond its metabolic significance, (S)-Carazolol Glucuronide is also a reference standard in bioanalytical method validation. Laboratories worldwide rely on high-purity batches of this compound to ensure accuracy in doping control, forensic toxicology, and clinical trials. The compound's stability and well-defined properties make it ideal for addressing search trends like "reference standards for metabolite quantification" and "quality control in bioanalysis."
Future research directions may explore the interplay between genetic polymorphisms in UGT enzymes and the variability in (S)-Carazolol Glucuronide formation. Such studies could unlock insights into individualized dosing strategies, a hot topic in pharmacogenomics. As the scientific community continues to prioritize sustainable drug development, understanding metabolites like this glucuronide will remain indispensable for optimizing therapeutic outcomes.
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